Ethyl 2-(2-bromophenyl)acetate
Overview
Description
Ethyl 2-(2-bromophenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is an ester derived from 2-bromophenylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the bromination of ethyl phenylacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism and is usually conducted at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to 2-bromophenylacetic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates.
Reduction: 2-(2-bromophenyl)ethanol.
Hydrolysis: 2-bromophenylacetic acid.
Scientific Research Applications
Ethyl 2-(2-bromophenyl)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: As an intermediate in the synthesis of various complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: As a precursor in the synthesis of herbicides and pesticides.
Material Science: In the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon .
Comparison with Similar Compounds
Ethyl 2-(2-bromophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Similar structure but with the bromine atom at the para position.
Ethyl 2-(2-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(2-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom at the ortho position, which can influence the electronic and steric properties of the molecule .
Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXAVZPEZUJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381621 | |
Record name | Ethyl 2-(2-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2178-24-7 | |
Record name | Ethyl 2-(2-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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